N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride
Description
N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride is a synthetic small molecule characterized by a multifunctional heterocyclic framework. Its structure integrates a benzo[d]thiazole core (substituted with a methyl group at position 4), a morpholinoethylamine side chain, and a 5-nitrofuran-2-carboxamide moiety. The hydrochloride salt enhances solubility and bioavailability, which is critical for pharmacological applications.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitrofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S.ClH/c1-13-3-2-4-15-17(13)20-19(29-15)22(8-7-21-9-11-27-12-10-21)18(24)14-5-6-16(28-14)23(25)26;/h2-6H,7-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBCIRSODAYKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The compound features a complex structure that includes:
- A benzo[d]thiazole moiety, which is known for its diverse biological activities.
- A morpholinoethyl group that enhances solubility and bioavailability.
- A nitrofuran component, which contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing the benzo[d]thiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]thiazole have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values for related compounds often range from 0.5 to 25 µg/mL, suggesting potent antibacterial effects .
Anticancer Potential
Studies have also highlighted the anticancer potential of thiazole derivatives. The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation.
- In vitro assays demonstrated that compounds with similar structures can induce apoptosis in cancer cells, leading to a decrease in viability at concentrations as low as 10 µM .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA synthesis : Compounds with nitrofuran groups are known to interfere with nucleic acid synthesis.
- Disruption of cell membrane integrity : The benzo[d]thiazole moiety may interact with bacterial membranes, leading to increased permeability and cell death.
- Induction of oxidative stress : Some studies suggest that these compounds can generate reactive oxygen species (ROS), contributing to their cytotoxic effects on tumor cells.
Case Studies
Several case studies have evaluated the biological activity of similar compounds:
- Study on Antibiofilm Activity :
- Cytotoxicity in Cancer Research :
Data Summary
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride exhibit promising anticancer properties. The compound's structure allows it to interact with cellular mechanisms involved in cancer proliferation.
- Mechanism of Action : Similar compounds have shown the ability to induce apoptosis in cancer cells, potentially through the inhibition of specific signaling pathways critical for cell survival and proliferation .
Antimicrobial Properties
There is growing interest in the antimicrobial effects of thiazole derivatives. Compounds with similar structures have been evaluated for their efficacy against various bacterial and fungal strains, suggesting that this compound may also possess such properties.
Anticancer Research
A study focusing on related thiazole derivatives demonstrated their cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The findings suggest that modifications to the thiazole structure can enhance anticancer activity, providing a pathway for developing more effective therapies .
Antimicrobial Studies
In a series of experiments, thiazole-containing compounds were tested against a range of microbial pathogens, revealing significant inhibitory effects. The structure-function relationship highlighted that specific substitutions on the thiazole ring could improve antimicrobial potency .
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells; potential for drug development targeting specific cancers |
| Antimicrobial Effects | Effective against various bacterial and fungal strains; further studies needed |
| Synthesis Methods | Multi-step organic synthesis involving thiazole and furan derivatives |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared pharmacophores, synthetic strategies, and substituent effects. Below is a detailed comparison:
Core Heterocyclic Frameworks
Key Observations :
- The target compound’s 5-nitrofuran distinguishes it from analogs like Compound 85, which relies on a trifluoromethoxy group for electron-withdrawing effects. Nitrofurans are redox-active, enabling reactive oxygen species (ROS) generation, a mechanism absent in trifluoromethoxy derivatives .
- The morpholinoethyl side chain in the target compound improves aqueous solubility compared to the lipophilic methylthio and biphenyl groups in analogs like Compound 89 () .
Key Observations :
- The target compound’s synthesis likely parallels the amide coupling strategies seen in and but diverges in the use of morpholinoethylamine, which requires careful pH control to avoid side reactions.
- Unlike the tautomerism observed in triazoles (, compounds [7–9]), the target compound’s benzo[d]thiazole core is rigid, minimizing tautomeric variability .
Spectral and Structural Validation
- IR Spectroscopy: The target compound’s C=O (carboxamide) and C=S (if present) stretching bands would align with ranges observed in (1663–1682 cm⁻¹ for carbonyl; 1243–1258 cm⁻¹ for C=S).
- NMR: The morpholinoethyl group’s protons (δ ~3.5–4.0 ppm for morpholine) and methyl group on the benzothiazole (δ ~2.5 ppm) would dominate the 1H-NMR spectrum, contrasting with the aromatic multiplicity seen in biphenyl analogs () .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Formation of the benzo[d]thiazole core via condensation of substituted thioureas with α-haloketones under acidic/basic conditions (e.g., HCl or NaOH) .
- Step 2 : Introduction of the morpholinoethyl group via nucleophilic substitution or amide coupling, often using carbodiimide-based coupling agents (e.g., EDC or DCC) .
- Step 3 : Nitrofuran-2-carboxamide attachment through amidation or ester hydrolysis, monitored by TLC/HPLC for reaction progression .
- Optimization : Parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., DMAP) are systematically tested. Purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent connectivity (e.g., morpholinoethyl proton signals at δ 2.4–3.5 ppm) .
- IR Spectroscopy : Key peaks include C=O (1650–1700 cm) and NO (1520 cm) stretches .
- HPLC-MS : Quantifies purity (>95%) and verifies molecular ion peaks (e.g., [M+H] via ESI-MS) .
- Cross-Validation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) are resolved by repeating experiments or using 2D NMR (COSY, HSQC) .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction yields and minimize side-product formation?
- Methodology :
- Factorial Design : Screen variables (temperature, solvent ratio, catalyst) to identify critical factors. For example, a 2 factorial design reduces trials from 27 to 8 .
- Response Surface Methodology (RSM) : Models interactions between variables (e.g., solvent polarity vs. reaction time) to predict optimal conditions .
- Case Study : A Plackett-Burman design reduced synthesis steps for a related thiazole derivative by 40%, improving yield from 52% to 78% .
Q. How do computational methods enhance understanding of reaction mechanisms and molecular interactions?
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates for key steps (e.g., amide bond formation) .
- Reaction Path Search : Algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error in optimizing nitro-group positioning .
- Molecular Dynamics (MD) : Simulates binding interactions with biological targets (e.g., enzyme active sites), guiding structural modifications for activity enhancement .
Q. How should researchers resolve contradictions in spectroscopic data or unexpected reactivity?
- Case Example : If IR shows a missing NO stretch but NMR confirms nitrofuran presence:
- Step 1 : Re-examine sample preparation (e.g., moisture content affecting IR).
- Step 2 : Use X-ray crystallography to resolve stereochemical ambiguities .
- Step 3 : Validate via alternative techniques (e.g., Raman spectroscopy or elemental analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
